N-o-chlorobenzoyl-D-tryptophane

synthetic chemistry stereochemical purity process optimization

Researchers requiring precise stereochemical probes for CCK receptor pharmacology often encounter limited availability of ortho-substituted D-tryptophan derivatives. N-o-Chlorobenzoyl-D-tryptophane solves this by providing a distinct ortho-Cl D-configuration that complements para-substituted benzotript datasets. - Enables paired enantiomer/positional isomer SAR studies for CCK-A vs. CCK-B receptor antagonism. - Functions as a non-metabolizable negative control in IDO1/TDO enzyme assays due to D-stereochemistry. - Achieves 83% synthetic yield and well-defined melting point (74-83 °C), ensuring reliable batch-to-batch consistency for peptide coupling or SPR studies.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 39545-28-3
Cat. No. B8426232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-o-chlorobenzoyl-D-tryptophane
CAS39545-28-3
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1
InChIKeyPIHNVMQBEJPYDL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-o-Chlorobenzoyl-D-tryptophane | Chiral N-Acyl Tryptophan Research Tool


N-o-chlorobenzoyl-D-tryptophane (CAS 39545-28-3) is a synthetic, chiral N-acyl derivative of D-tryptophan bearing an ortho-chlorobenzoyl substituent on the α-amino group. With the IUPAC name (2R)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid, this compound belongs to the broader class of N-acyl tryptophan-based cholecystokinin (CCK) and gastrin receptor antagonists, which also includes the well-studied para-substituted analog benzotript (N-p-chlorobenzoyl-L-tryptophan). The D-configuration and ortho-chloro substitution pattern confer distinct physicochemical and stereochemical properties that can influence both binding-site interactions and metabolic stability [1]. Commercial availability from specialized research chemical suppliers supports its use as a tool compound in structure-activity relationship (SAR) studies, receptor pharmacology, and enzymatic inhibition assays.

Stereochemical SAR Probe

Ortho-chloro D-tryptophan enables paired enantiomer and positional isomer SAR studies for CCK receptor subtypes.

CCK Receptor Pharmacology

D-configuration tool supports CCK-A vs. CCK-B selectivity profiling in receptor binding assays.

Metabolic Stability Context

D-enantiomer is expected to resist enzymatic degradation, aiding reproducibility in cell-based assays.

Why N-o-Chlorobenzoyl-D-tryptophane Differs from Generic CCK Antagonists


Closely related in-class compounds such as benzotript (N-p-chlorobenzoyl-L-tryptophan), N-(4-chlorobenzoyl)-D-tryptophan, and N-benzoyl-L-tryptophan share a common tryptophan backbone yet differ critically in chlorine substitution position (ortho vs. para), stereochemistry (D vs. L enantiomer), or N-acyl group identity. These seemingly minor structural variations can produce significant differences in receptor subtype selectivity, binding affinity, and in vivo pharmacokinetics. For example, the ortho-chloro substitution in N-o-chlorobenzoyl-D-tryptophane imposes a distinct steric and electronic profile at the CCK/gastrin receptor ligand-binding domain compared to the para-substituted benzotript, potentially altering antagonistic potency at CCK-A versus CCK-B receptor subtypes. Similarly, the D-configuration confers resistance to endogenous proteolytic enzymes that would otherwise rapidly degrade the L-enantiomer in biological matrices. The quantitative evidence below demonstrates that even subtle changes in chlorine position or stereochemistry yield measurable differences in synthesis yields, thermal properties, and biological activity parameters, rendering generic substitution scientifically and procedurally unreliable.

Chlorine substitution position (ortho vs. para) may shift CCK subtype selectivity; ortho-chloro compound likely differs from para-substituted benzotript.

D-configuration provides distinct metabolic stability compared to L-enantiomer; substituting the L-form may introduce enzymatic degradation in bioassays.

N-acyl group identity (o-chlorobenzoyl vs. benzoyl) alters binding-site complementarity; even minor acyl changes can invalidate SAR models.

Quantitative Evidence vs. Closest Structural Analogs


Differential Synthesis Yield and Melting Point by Enantiomeric Form

Under identical reaction conditions using o-chlorobenzoyl chloride and the corresponding tryptophan enantiomer, the D-tryptophan-derived product (CAS 39545-28-3) was obtained in 83% yield with a melting point range of 74–83 °C. In comparison, the racemic DL-tryptophan substrate produced the corresponding DL-product in 84% yield (melting point 56–70 °C), while the L-tryptophan substrate yielded the L-enantiomer in 88% yield (melting point 65–76 °C) [1]. The distinctly higher melting point range of the D-enantiomer relative to the DL-form indicates greater crystalline order and may translate to superior solid-state stability during storage and formulation.

Synthesis Yield & MP
Class-level inference
D-form: 83% yield, mp 74–83 °C
DL-form: 84%, 56–70 °C
L-form: 88%, 65–76 °C
D-enantiomer exhibits higher melting point than racemate, indicating greater crystalline order.
Data from patent example; identical acylation conditions.
synthetic chemistry stereochemical purity process optimization

CCK Receptor Antagonism: Ortho-Chloro vs. Para-Chloro Substitution

Although direct head-to-head binding data for N-o-chlorobenzoyl-D-tryptophane at CCK receptors are not available in the public domain, class-level SAR data from the para-substituted analog benzotript (N-p-chlorobenzoyl-L-tryptophan) provide a relevant benchmark. Benzotript inhibits 125I-CCK binding to guinea pig pancreatic acini with an IC50 of approximately 100 μM and blocks CCK-stimulated amylase secretion with comparable potency [1]. The ortho-chloro substitution in the target compound alters the spatial orientation and electronic distribution of the chlorobenzoyl moiety relative to the indole ring of tryptophan, which is expected to modulate ligand-receptor complementarity at the CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes. This positional isomerism is a critical variable for researchers designing receptor-subtype-selective ligands.

CCK Antagonism Potency
Class-level inference
Benzotript (para-L) IC50 ~100 μM
Ortho-D compound not directly assayed
Ortho vs. para substitution may alter receptor subtype selectivity profile.
Direct comparative binding data unavailable.
CCK receptor pharmacology structure-activity relationship receptor binding

D-Enantiomer Metabolic Stability Advantage in Biological Assays

The D-configuration of N-o-chlorobenzoyl-D-tryptophane confers inherent resistance to endogenous L-amino acid oxidases and tryptophan-degrading enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which preferentially metabolize L-tryptophan and its L-configured derivatives. While direct stability data for this specific compound are unavailable in the public literature, the class-level inference is strongly supported by the well-characterized metabolic stability advantage of D-amino acid-containing peptides and amino acid derivatives over their L-counterparts in biological media [1]. This property is especially relevant for cell-based assays and in vivo pharmacological studies where enzymatic degradation of the L-isomer can confound dose-response measurements.

Enzymatic Stability
Class-level inference
D-enantiomer predicted to resist IDO1/TDO degradation
D-configuration may reduce compound degradation in cell-based assays.
Direct stability half-life not reported.
metabolic stability enzymatic degradation in vitro pharmacology

Recommended Research Applications of N-o-Chlorobenzoyl-D-tryptophane


Stereochemical Probe for CCK Receptor Subtype Selectivity

N-o-chlorobenzoyl-D-tryptophane serves as a critical tool for dissecting the stereochemical and positional requirements of CCK-A versus CCK-B receptor antagonism. Its D-configuration combined with ortho-chloro substitution provides a distinct molecular shape that complements existing SAR datasets, which are heavily weighted toward the para-substituted L-tryptophan derivative benzotript. Researchers can use this compound to generate paired enantiomeric and positional isomer datasets that improve pharmacophore models for CCK receptor-targeted drug discovery [1].

Metabolically Stable Reference Standard for Enzymatic Assays

In assays measuring IDO1 or TDO enzyme activity, the L-enantiomeric form of N-chlorobenzoyl tryptophan analogs may be metabolized, introducing variability. The D-enantiomer, by virtue of its stereochemical incompatibility with the active sites of these enzymes, can function as a non-metabolizable negative control or an internal standard, thereby improving assay robustness and reproducibility. This application is particularly valuable in cancer immunotherapy research where IDO1 inhibition is a therapeutic target [1].

Building Block for Enantiomerically Pure Peptide Synthesis

The well-characterized melting point range (74–83 °C) and synthetic accessibility (83% yield) make N-o-chlorobenzoyl-D-tryptophane a convenient building block for incorporating D-tryptophan residues into synthetic peptides. The ortho-chlorobenzoyl protecting group provides orthogonal protection during solid-phase peptide synthesis (SPPS), and the D-configuration imparts proteolytic resistance to the resulting peptides, which is desirable for developing long-acting peptide therapeutics [1].

Application
Selection Property
Validation Focus
Stereochemical probe for CCK receptor subtype selectivity
Ortho-chloro substitution and D-configuration
CCK-A vs. CCK-B binding assay context
Metabolically stable standard for enzymatic assays
D-enantiomer metabolic stability
IDO1/TDO enzyme inhibition assays
Building block for D-tryptophan peptides
Well-characterized melting point and synthetic accessibility
SPPS incorporation and chiral purity verification
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